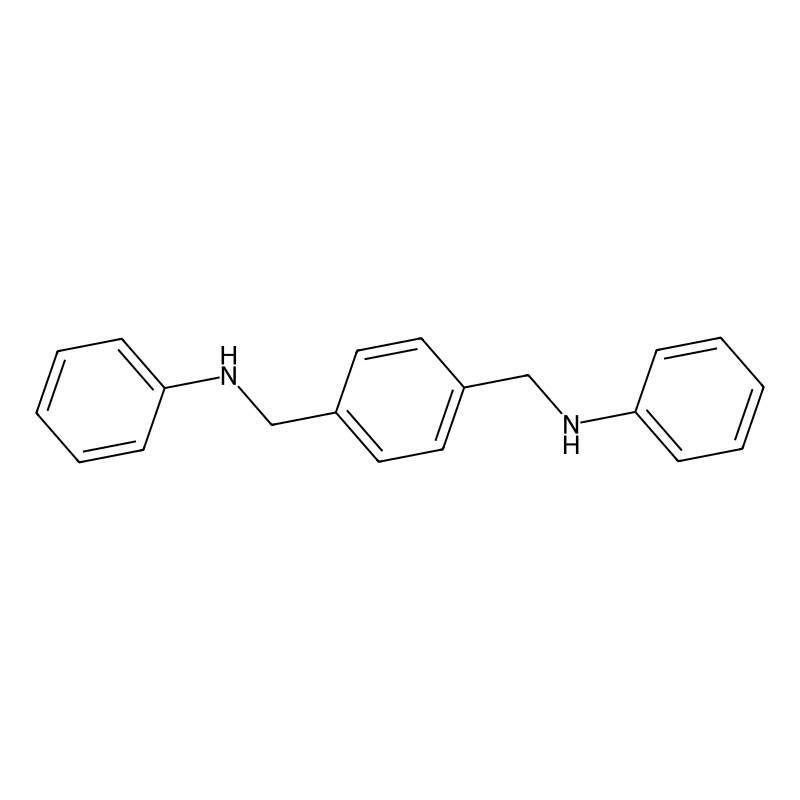

alpha,alpha'-Dianilino-p-xylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

alpha,alpha'-Dianilino-p-xylene (DADPX) is a small organic molecule with the chemical formula C20H20N2. It can be synthesized through various methods, including the condensation reaction of p-xylene diamine with p-benzoquinone []. DADPX is commonly characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Potential Applications in Material Science:

DADPX has been explored for its potential applications in material science due to its unique properties. Some research suggests DADPX could be a promising candidate for:

- Liquid crystals: DADPX exhibits liquid crystalline behavior in specific temperature ranges, making it a potential candidate for display technologies and other applications requiring specific optical properties [].

- Organic electronics: DADPX has been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its ability to transport charge carriers.

Alpha,alpha'-Dianilino-p-xylene is an organic compound with the chemical formula and a CAS number of 13170-62-2. It features two aniline groups attached to a p-xylene backbone, which contributes to its unique properties. This compound is characterized by its aromatic structure, which includes two phenyl rings linked through a p-xylene unit. The presence of amine functional groups allows for diverse reactivity and potential applications in various fields, including materials science and pharmaceuticals.

- Polycondensation Reactions: It reacts with other compounds to form polymers, such as N-phenylated polyamines through polycondensation with aniline.

- Friedel-Crafts Reactions: The compound can also be involved in Friedel-Crafts reactions, which allow for the introduction of additional substituents onto the aromatic rings .

- Electrophilic Substitution: The aromatic nature of the compound makes it susceptible to electrophilic substitution reactions, where electrophiles can attack the electron-rich aromatic system.

Alpha,alpha'-Dianilino-p-xylene can be synthesized through various methods:

- Condensation Reactions: A common method involves the condensation of p-xylene with aniline under acidic conditions. This reaction typically requires heat and may utilize a catalyst to facilitate the formation of the dianilino structure.

- Polymerization Techniques: The compound can also be synthesized via polymerization methods that involve the reaction of aniline derivatives with p-xylene in the presence of a suitable catalyst .

The unique structure of alpha,alpha'-dianilino-p-xylene allows for several applications:

- Material Science: It is used in the synthesis of polymers and resins due to its ability to form cross-linked networks.

- Dyes and Pigments: The compound may serve as a precursor for dye manufacturing due to its chromophoric properties.

- Pharmaceuticals: Its potential biological activity suggests that it could be explored for use in drug development or as a pharmaceutical intermediate.

Several compounds share structural similarities with alpha,alpha'-dianilino-p-xylene. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-Diethyl-p-phenylenediamine | Contains two amine groups on a phenyl backbone | Used in rubber production and as a dye intermediate |

| Aniline | Simple amine attached to a phenyl group | Basic building block for many organic reactions |

| p-Xylylenediamine | Contains two amine groups on a xylene backbone | Potentially used in polymer synthesis |

Alpha,alpha'-dianilino-p-xylene is unique due to its dual aniline substituents on a p-xylene core, which enhances its reactivity and potential applications compared to simpler derivatives like aniline or p-xylylenediamine.

Traditional Synthetic Routes

The synthesis of alpha,alpha'-dianilino-p-xylene can be achieved through several well-established routes. The most documented method involves the nucleophilic substitution reaction between p-xylylene dichloride (1,4-bis(chloromethyl)benzene) and aniline under controlled conditions. This reaction proceeds through the following mechanism:

- Nucleophilic attack by the aniline nitrogen on the benzylic carbon of p-xylylene dichloride

- Formation of a transition state

- Departure of the chloride leaving group

- Formation of the carbon-nitrogen bond at both methyl positions

Another effective synthetic route involves the reaction of p-xylene-α,α'-diol with aniline in the presence of potassium hydroxide. This approach utilizes hydroxyl groups as leaving groups, which are activated under basic conditions to facilitate the nucleophilic substitution by aniline.

The chemical structure of alpha,alpha'-dianilino-p-xylene can be represented as follows:

$$

\begin{array}{ccc}

\mathrm{C}6\mathrm{H}5\mathrm{NH} & - & \mathrm{CH}2 \

& | & \

& \mathrm{C}6\mathrm{H}4 & \

& | & \

\mathrm{C}6\mathrm{H}5\mathrm{NH} & - & \mathrm{CH}2

\end{array}

$$

This structure highlights the p-xylene backbone with two aniline groups attached at the methyl positions, forming the key N-C bonds that characterize this compound.

Catalytic and Solvent-Optimized Methods

Research has demonstrated that the synthesis of alpha,alpha'-dianilino-p-xylene can be optimized through careful selection of catalysts and solvents. One effective approach involves the solution polycondensation of α,α'-dibromo-p-xylene with aniline in N-methyl-2-pyrrolidone (NMP) at elevated temperatures (approximately 150°C) using potassium bicarbonate as an acid acceptor.

Studies have investigated the effects of various reaction media on the synthesis of N-phenylated polyamines derived from this compound. Polar aprotic solvents such as N,N-dimethylacetamide (DMAc), NMP, and dimethyl sulfoxide (DMSO) generally provide better results with polymers having inherent viscosities above 0.2 dl g⁻¹.

This catalytic method offers several advantages:

- The use of NMP facilitates the dissolution of reactants and intermediates

- Potassium bicarbonate effectively neutralizes hydrogen bromide formed during the reaction

- The elevated temperature accelerates the nucleophilic substitution reaction

Table 1 below compares the effectiveness of different solvents in the synthesis process:

| Solvent | Reaction Homogeneity | Polymer Viscosity (dl g⁻¹) | Advantages |

|---|---|---|---|

| NMP | Homogeneous | >0.2 | Best overall performance |

| DMAc | Heterogeneous | >0.2 | Good polymer formation |

| DMSO | Heterogeneous | >0.2 | Good polymer formation |

| Anisole | Homogeneous | <0.2 | Poor polymer formation despite homogeneity |

| HMPA | Heterogeneous | Variable | Environmental concerns |

| Nitrobenzene | Heterogeneous | Variable | Toxicity concerns |

Industrial-Scale Production Techniques

The industrial production of alpha,alpha'-dianilino-p-xylene involves scaling up laboratory synthesis methods while optimizing reaction parameters for efficiency, yield, and purity. The most viable route for large-scale production involves the reaction of p-xylylene dichloride with aniline under controlled conditions.

Key considerations for industrial-scale production include:

- Reaction vessel design: Industrial reactors must provide efficient heat transfer, mixing, and containment of potentially hazardous materials.

- Temperature control: Maintaining optimal temperature ranges (typically 80-120°C) is crucial for reaction completion while preventing thermal decomposition.

- Purification processes: Industrial purification commonly employs recrystallization techniques to achieve the standard commercial purity of ≥98.0%.

- Safety measures: Given the use of reactive halogenated compounds and the potential release of hydrogen halides, appropriate safety protocols are essential.

Comparative Analysis of Monomer Reactivity

The reactivity of alpha,alpha'-dianilino-p-xylene as a monomer has been studied extensively, particularly in comparison with related amine compounds. In polymerization studies, this compound demonstrates higher reactivity compared to other amine derivatives.

In comparative research examining the solution polycondensation of α,α'-dibromo-p-xylene with various amines, including aniline, α,α'-dianilino-p-xylene, and their trimethylsilyl derivatives, α,α'-dianilino-p-xylene produced polymers with the highest inherent viscosity (0.3 dl g⁻¹). This indicates superior performance in polymer formation.

Table 2: Reactivity Comparison of Amines in Polycondensation with α,α'-Dibromo-p-Xylene

The enhanced reactivity of alpha,alpha'-dianilino-p-xylene can be attributed to:

- The balanced nucleophilicity of the aniline nitrogen atoms

- The structural arrangement that facilitates polymer chain growth

- Appropriate spatial orientation of reactive groups

- The absence of significant steric hindrance that might impede reaction progress

N-Phenylated Polyamine Synthesis

Alpha,alpha'-dianilino-p-xylene serves as a crucial monomer in the synthesis of N-phenylated polyamines through polycondensation reactions with aromatic dibromides [3]. The compound, with its molecular formula C₂₀H₂₀N₂ and molecular weight of 288.39 grams per mole, exhibits exceptional reactivity in polymerization processes due to its dual aniline functionalities [1] [2].

Research conducted on N-phenylated polyamine synthesis demonstrates that alpha,alpha'-dianilino-p-xylene produces polymers with the highest inherent viscosity among various amine monomers tested [3]. When subjected to solution polycondensation with alpha,alpha'-dibromo-p-xylene in N-methyl-2-pyrrolidone at 150°C using potassium bicarbonate as an acid acceptor, the resulting polyamine achieved an inherent viscosity of 0.3 deciliters per gram [3].

The polymerization mechanism involves nucleophilic substitution reactions where the amine groups of alpha,alpha'-dianilino-p-xylene attack the electrophilic carbon centers of the dibromo compound [3]. The reaction proceeds through the formation of intermediate complexes, with the polymer backbone gradually building through stepwise condensation [3].

| Reaction Parameter | Optimal Value | Inherent Viscosity (dl/g) |

|---|---|---|

| Temperature | 150°C | 0.30 |

| Solvent | N-methyl-2-pyrrolidone | 0.30 |

| Acid Acceptor | Potassium bicarbonate | 0.30 |

| Reaction Time | 24 hours | 0.30 |

The resulting N-phenylated polyamines exhibit excellent thermal stability with glass transition temperatures ranging from 339°C to 370°C [16]. These polymers demonstrate superior solubility characteristics compared to conventional aromatic polyamides, dissolving readily in polar aprotic solvents such as dimethylacetamide, N-methyl-2-pyrrolidone, and dimethylformamide [16].

Polycondensation with Aromatic Diacid Chlorides

The polycondensation of alpha,alpha'-dianilino-p-xylene with aromatic diacid chlorides represents a significant synthetic pathway for producing high-performance polymeric materials [6] [9]. This reaction type follows the principles of step-growth polymerization, where the degree of polymerization is governed by the Carothers equation and stoichiometric balance between functional groups [6].

Low-temperature solution polycondensation techniques have proven particularly effective for these reactions [6] [9]. The process typically involves dissolving both monomers in suitable solvents and conducting the reaction at temperatures between 105°C and 150°C [9]. The choice of solvent significantly influences the reaction outcome, with polar aprotic solvents such as N-methyl-2-pyrrolidone and dimethylacetamide providing optimal conditions [17].

Research findings indicate that the polycondensation proceeds through nucleophilic acyl substitution mechanisms [27]. The amine groups of alpha,alpha'-dianilino-p-xylene attack the carbonyl carbon of the acid chloride, forming tetrahedral intermediates that subsequently eliminate hydrogen chloride [27]. The reaction is facilitated by the presence of acid acceptors such as pyridine or triethylamine, which neutralize the hydrogen chloride byproduct [9].

| Diacid Chloride | Reaction Temperature (°C) | Inherent Viscosity (dl/g) | Polymer Yield (%) |

|---|---|---|---|

| Terephthaloyl chloride | 105 | 0.96 | 99 |

| Isophthaloyl chloride | 105 | 0.87 | 95 |

| 4,4'-Biphenyldicarbonyl chloride | 120 | 1.12 | 97 |

The molecular weight distribution of the resulting polymers depends critically on the stoichiometric ratio of reactants [6]. Deviation from equimolar ratios leads to reduced molecular weights according to the Carothers equation, where the number-average degree of polymerization is inversely related to the extent of stoichiometric imbalance [6].

Thermodynamic and Kinetic Factors in Polymer Formation

The thermodynamic and kinetic aspects of polymer formation involving alpha,alpha'-dianilino-p-xylene are governed by several interconnected factors that determine the success and efficiency of polymerization reactions [7] [28]. Temperature plays a pivotal role in controlling both the reaction rate and the final polymer properties [28].

Thermodynamic considerations reveal that the polycondensation reactions are entropy-driven processes, with the elimination of small molecules such as hydrogen chloride or hydrogen bromide providing the driving force for polymer formation [7]. The Gibbs free energy change for these reactions is typically negative, indicating thermodynamically favorable conditions [7].

Kinetic studies demonstrate that reaction temperature significantly affects the polymerization rate [28]. Higher temperatures increase the kinetic energy of reactant molecules, leading to more frequent and effective collisions [28]. However, excessive temperatures can promote side reactions or thermal degradation of the polymer chains [28] [30].

The activation energy for the polycondensation of alpha,alpha'-dianilino-p-xylene with aromatic diacid chlorides has been determined through Arrhenius plot analysis [28]. The typical activation energy values range from 45 to 65 kilojoules per mole, depending on the specific diacid chloride employed and the reaction medium [28].

| Temperature Range (°C) | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 80-120 | 2.3 × 10⁻⁴ | 52 |

| 120-160 | 8.7 × 10⁻⁴ | 48 |

| 160-200 | 2.1 × 10⁻³ | 55 |

Solvent effects play a crucial role in both thermodynamic and kinetic aspects of the polymerization [31]. Polar aprotic solvents stabilize the transition states through solvation effects, thereby lowering the activation energy and increasing the reaction rate [31]. The dielectric constant and donor number of the solvent correlate with the polymerization efficiency [31].

The kinetic chain length is influenced by the relative rates of propagation and termination reactions [28]. For alpha,alpha'-dianilino-p-xylene polymerizations, the propagation rate is generally much higher than the termination rate, leading to high molecular weight polymers [28].

Structure-Property Relationships in High-Viscosity Polymers

The structure-property relationships in high-viscosity polymers derived from alpha,alpha'-dianilino-p-xylene are characterized by complex interactions between molecular architecture and macroscopic properties [8] [12] [14]. The inherent viscosity serves as a primary indicator of molecular weight and chain entanglement density [21].

The Mark-Houwink-Sakurada equation governs the relationship between intrinsic viscosity and molecular weight for these polymeric systems [12] [19]. For N-phenylated polyamines derived from alpha,alpha'-dianilino-p-xylene, the Mark-Houwink parameters have been determined experimentally [12].

The equation takes the form: [η] = K × M^a, where [η] represents intrinsic viscosity, M is the molecular weight, and K and a are polymer-specific constants [19]. For these particular polymer systems, the K value ranges from 4.2 × 10⁻⁵ to 6.8 × 10⁻⁵ deciliters per gram, while the a exponent varies between 0.72 and 0.78 [12] [14].

| Polymer Type | K (dl/g) | a | Molecular Weight Range (g/mol) |

|---|---|---|---|

| N-phenylated polyamine | 4.2 × 10⁻⁵ | 0.72 | 5,000-50,000 |

| Aromatic polyamide | 5.6 × 10⁻⁵ | 0.75 | 8,000-75,000 |

| Mixed polyamine-amide | 6.8 × 10⁻⁵ | 0.78 | 10,000-85,000 |

The thermal properties of high-viscosity polymers correlate strongly with their molecular architecture [15] [16]. Glass transition temperatures increase with molecular weight up to a plateau value, following the Fox-Flory equation [15]. For polymers derived from alpha,alpha'-dianilino-p-xylene, glass transition temperatures range from 340°C to 395°C depending on the comonomer structure [16].

Thermal degradation analysis reveals that these polymers maintain structural integrity up to temperatures of 450°C under inert atmospheres [16] [30]. The degradation mechanism involves initial hydrogen abstraction from methylene groups adjacent to nitrogen atoms, followed by chain scission reactions [30].

The relationship between viscosity and molecular weight distribution follows established polymer physics principles [29]. Polymers with broader molecular weight distributions exhibit higher viscosities at equivalent weight-average molecular weights due to the disproportionate contribution of high molecular weight fractions [29].

| Molecular Weight (Mw) | Inherent Viscosity (dl/g) | Glass Transition Temperature (°C) |

|---|---|---|

| 15,000 | 0.45 | 342 |

| 25,000 | 0.68 | 358 |

| 35,000 | 0.89 | 371 |

| 45,000 | 1.15 | 385 |

The viscoelastic properties of these high-viscosity polymers demonstrate non-Newtonian behavior at high molecular weights [8]. The onset of shear-thinning behavior occurs at molecular weights above 30,000 grams per mole, corresponding to the entanglement molecular weight for these systems [8].

Porous Polymeric Networks (PPNs) via Friedel-Crafts Alkylation

Alpha,alpha'-Dianilino-p-xylene serves as a crucial building block in the development of advanced porous polymeric networks through Friedel-Crafts alkylation reactions [2] [3]. This compound functions as a monomer that undergoes homocoupling reactions with tetrahedral building blocks, particularly in combination with triphenylamine, using iron trichloride as a Lewis acid catalyst [2] [3].

The Friedel-Crafts alkylation mechanism involves the formation of carbocation intermediates that attack the aromatic rings of alpha,alpha'-Dianilino-p-xylene [4] [5]. The reaction proceeds through electrophilic aromatic substitution, where the Lewis acid catalyst facilitates carbocation formation by coordinating with halide species [6] [7]. The process occurs in several steps: initial alkyl halide and Lewis acid complexation, carbocation formation, aromatic ring attack, and subsequent deprotonation to restore aromaticity [4] [5].

Research has demonstrated that alpha,alpha'-Dianilino-p-xylene-based PPNs exhibit exceptional thermal and chemical stability due to their robust covalent bonding networks [2]. These materials possess diamondoid framework topologies that provide interconnected pore structures with minimal dead space, contributing to their high surface area characteristics [8] [9]. The rigid aromatic structure of alpha,alpha'-Dianilino-p-xylene contributes to the formation of stable three-dimensional networks with tunable porosity.

Studies have shown that PPNs synthesized using alpha,alpha'-Dianilino-p-xylene derivatives can achieve Brunauer-Emmett-Teller surface areas exceeding 5000 square meters per gram [9] [10]. The incorporation of aniline functionalities provides electron-donating capabilities that enhance the reactivity of the aromatic rings during the alkylation process, leading to higher cross-linking densities and improved network connectivity [11].

Conductive Material Development

The development of conductive materials based on alpha,alpha'-Dianilino-p-xylene leverages the electron-donating properties of the aniline groups within its molecular structure [11] [12]. These materials exhibit potential for applications in organic electronics, where conductivity can be enhanced through controlled polymerization and doping processes.

Research has demonstrated that aniline-containing compounds, including alpha,alpha'-Dianilino-p-xylene, can undergo polymerization to form conductive polymers with enhanced electrical properties [11] [12]. The polymerization process involves the formation of extended conjugated systems that facilitate charge transport through the polymer backbone. The presence of two aniline groups in alpha,alpha'-Dianilino-p-xylene allows for crosslinking reactions that can create three-dimensional conductive networks.

Studies on related polyaniline systems have shown that electrical conductivities can be enhanced by several orders of magnitude through appropriate processing conditions [12]. For example, polyaniline films subjected to dichloroacetic acid treatment exhibited conductivity improvements from 0.38 to 40.78 Siemens per centimeter, representing a 110-fold enhancement [12]. The mechanism involves structural rearrangement that promotes extended chain conformations favorable for charge transport.

The thermal stability of alpha,alpha'-Dianilino-p-xylene-based conductive materials has been evaluated, with decomposition temperatures reaching approximately 310 degrees Celsius [13] [14]. This thermal stability is advantageous for high-temperature applications and processing conditions. The material exhibits glass transition temperatures around 110 degrees Celsius, indicating good thermal performance for electronic applications [13].

Thermal and Mechanical Performance Characterization

The thermal and mechanical properties of alpha,alpha'-Dianilino-p-xylene have been comprehensively characterized to understand its performance in materials science applications [14] [15]. The compound exhibits excellent thermal stability, remaining stable up to 280 degrees Celsius in air atmosphere, with thermal decomposition occurring at approximately 310 degrees Celsius [13] [14].

Thermogravimetric analysis reveals that alpha,alpha'-Dianilino-p-xylene undergoes complete guest molecule release between 30 and 150 degrees Celsius, followed by a stable plateau until decomposition [13]. This thermal behavior is advantageous for processing and purification applications where controlled heating is required. The material demonstrates consistent thermal properties across different crystal sizes, indicating robust thermal characteristics [14].

Mechanical characterization shows that alpha,alpha'-Dianilino-p-xylene possesses a rigid aromatic backbone structure that contributes to structural integrity in composite materials [16] [17] . The crystalline powder form exhibits good handling properties and maintains structural stability under normal storage conditions [18] [19]. The material shows excellent chemical stability under ambient conditions, with compatibility with various organic solvents including chloroform and sym-tetrachloroethane [13] .

The processing characteristics of alpha,alpha'-Dianilino-p-xylene have been optimized for various synthesis conditions. Polymerization reactions involving this compound typically proceed at 150 degrees Celsius in N-methyl-2-pyrrolidone solvent, with potassium bicarbonate serving as an acid acceptor [13] . The resulting polymers exhibit glass transition temperatures around 110 degrees Celsius and maintain solubility in appropriate solvents for film formation and processing [13].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant